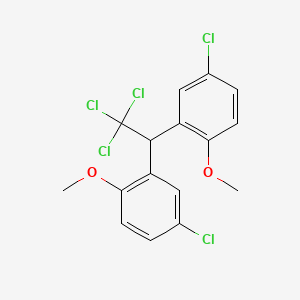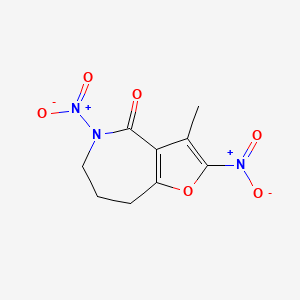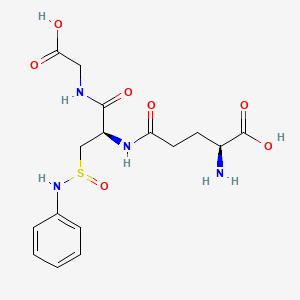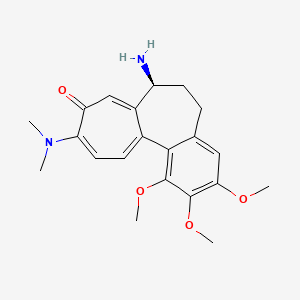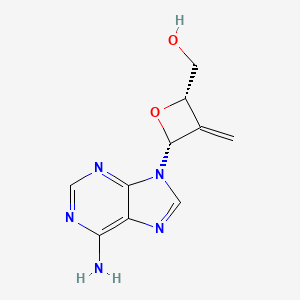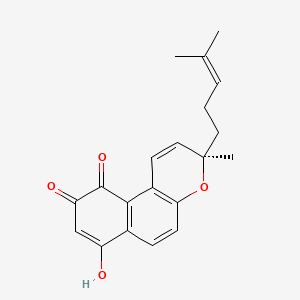
Teretifolione B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Teretifolione B is a naturally occurring angular pyranonaphthoquinone compound isolated from plants of the genus Conospermum. This compound is notable for its unique structure and significant biological activities, including anti-human immunodeficiency virus properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Teretifolione B involves several key steps:
Claisen Rearrangement: The precursor iodophenol is prepared by the Claisen rearrangement of an iodoresorcinol derivative.
Diels-Alder Reaction: The core structure of this compound is constructed via the Diels-Alder reaction between pyranobenzyne and a substituted furan.
Regioselective Iodination:
Industrial Production Methods:
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, which may alter its quinone structure.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: Various substitution reactions can be performed on the aromatic rings of this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens and nitrating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different quinone derivatives, while reduction can produce hydroquinone derivatives.
Scientific Research Applications
Teretifolione B has a wide range of scientific research applications:
Chemistry: It serves as a model compound for studying the reactivity of pyranonaphthoquinones.
Biology: Its anti-human immunodeficiency virus activity makes it a valuable compound for biological research.
Medicine: Potential therapeutic applications include its use as an anti-human immunodeficiency virus agent.
Mechanism of Action
The mechanism of action of Teretifolione B involves its interaction with various molecular targets and pathways:
Anti-Human Immunodeficiency Virus Activity: this compound inhibits the replication of the human immunodeficiency virus by interfering with viral enzymes and proteins.
Molecular Targets: Specific molecular targets include viral reverse transcriptase and integrase enzymes.
Pathways Involved: The compound disrupts the viral replication cycle, preventing the integration of viral DNA into the host genome.
Comparison with Similar Compounds
Teretifolione B is part of a class of compounds known as pyranonaphthoquinones. Similar compounds include:
Conocurvone: A trimeric derivative of this compound with potent anti-human immunodeficiency virus activity.
Methylthis compound: A methylated derivative with similar biological activities.
Uniqueness: this compound is unique due to its angular structure and significant anti-human immunodeficiency virus activity. Its ability to form complex derivatives like conocurvone further highlights its versatility and importance in scientific research .
Properties
CAS No. |
57309-85-0 |
|---|---|
Molecular Formula |
C20H20O4 |
Molecular Weight |
324.4 g/mol |
IUPAC Name |
(3R)-7-hydroxy-3-methyl-3-(4-methylpent-3-enyl)benzo[f]chromene-9,10-dione |
InChI |
InChI=1S/C20H20O4/c1-12(2)5-4-9-20(3)10-8-14-17(24-20)7-6-13-15(21)11-16(22)19(23)18(13)14/h5-8,10-11,21H,4,9H2,1-3H3/t20-/m1/s1 |
InChI Key |
ULIRHDIBWMJFFC-HXUWFJFHSA-N |
Isomeric SMILES |
CC(=CCC[C@@]1(C=CC2=C(O1)C=CC3=C2C(=O)C(=O)C=C3O)C)C |
Canonical SMILES |
CC(=CCCC1(C=CC2=C(O1)C=CC3=C2C(=O)C(=O)C=C3O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


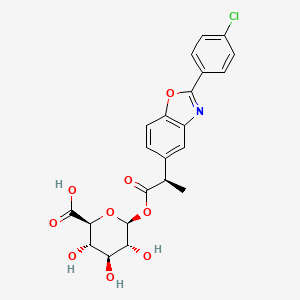
![4-[(4-Chlorophenyl)sulfonyl]benzoic acid](/img/structure/B12792704.png)
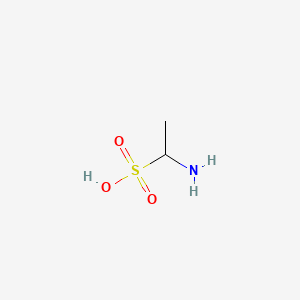
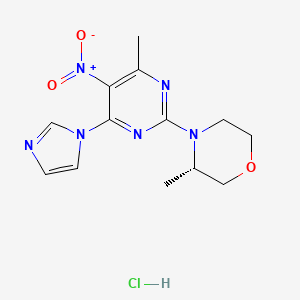
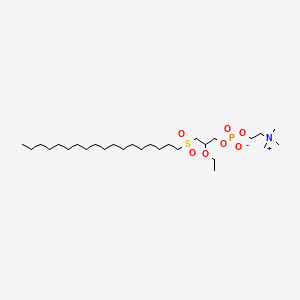
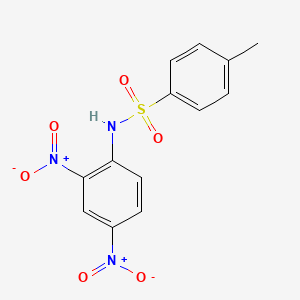
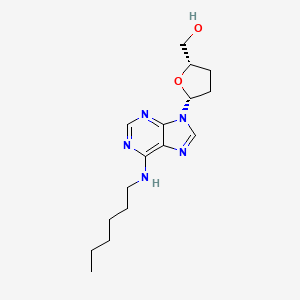
![cyclopentane;diphenyl-[2-[(4R)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]cyclopentyl]phosphane;iron](/img/structure/B12792728.png)
